Aurachin D - 108354-13-8

Aurachin D

Catalog Number: EVT-446343
CAS Number: 108354-13-8
Molecular Formula: C25H33NO
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aurachin D is a farnesylated quinolone alkaloid naturally produced by certain bacteria, primarily myxobacteria of the genus Stigmatella, as well as some Streptomyces and Rhodococcus strains [, ]. It belongs to the aurachin family of secondary metabolites, characterized by their isoprenoid quinoline structure and categorized as A-type or C-type based on the farnesyl residue's position on the quinolone core [].

Aurachin D has gained significant attention in scientific research as a potent inhibitor of electron transport processes in both prokaryotic and eukaryotic cells []. This property makes it a valuable tool for investigating electron transport mechanisms and a lead structure for developing novel antibacterial and antiprotozoal drugs [].

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of aurachin D and its derivatives is crucial to developing more potent and selective inhibitors of cytochrome bd oxidase, with improved pharmacological properties [, , ].
  • Drug Development: The promising antitubercular and antileishmanial activities of aurachin D warrant further investigation for developing novel therapeutic agents against these diseases [, , , ].
  • Understanding Resistance Mechanisms: Investigating potential resistance mechanisms to aurachin D, such as mutations in the cytochrome bd oxidase, is crucial for developing strategies to overcome drug resistance [, ].
  • Exploring Ecological Roles: The recent findings on aurachin D's involvement in plant root interactions warrant further investigation into its ecological roles and potential applications in agriculture [].

Aurachin C

  • Compound Description: Aurachin C is a farnesylated quinolone alkaloid similar in structure to Aurachin D. It acts as a potent inhibitor of the cytochrome bc1 complex and displays inhibitory activity in photosystem II, acting similarly to other photosystem II herbicides [, ]. Aurachin C is also an effective inhibitor of quinol oxidases, including both cytochrome bo and bd [].

Decyl-Aurachin D

  • Compound Description: Decyl-Aurachin D is a synthetic derivative of Aurachin D with a decyl side chain. It acts as a near-stoichiometric inhibitor of cytochrome bd, specifically targeting the quinol binding domain [, ]. Decyl-Aurachin D does not directly affect the oxygen-binding site, but it influences electron transfer by raising the midpoint potential of heme b-558 and lowering that of heme b-595 [].
  • Relevance: Decyl-Aurachin D is a structurally modified analog of Aurachin D. The addition of the decyl side chain enhances its inhibitory potency towards cytochrome bd. This modification highlights the importance of the side chain in influencing the interaction with the target enzyme [, ].

Decyl-Aurachin C

  • Compound Description: Decyl-Aurachin C, a synthetic analog of Aurachin C, is a more effective inhibitor of quinol oxidase compared to Decyl-Aurachin D []. It also affects the NADH-ubiquinone oxidoreductase in Rhodobacter capsulatus and the cytochrome bc1 complexes in both Rb. capsulatus and Rhodospirillum centenum [].
  • Relevance: Decyl-Aurachin C, structurally related to Aurachin D through its shared quinolone core, exemplifies how sidechain modifications can significantly impact biological activity. The decyl group in Decyl-Aurachin C enhances its inhibitory effects on various respiratory chain components compared to its parent compound, Aurachin C, and to Decyl-Aurachin D [].

Aurachin E

  • Compound Description: Aurachin E is a naturally occurring aurachin that, unlike other members of its family, exhibits high in vitro antiplasmodial activity while maintaining low cytotoxicity and minimal inhibition of mitochondrial respiration [].
  • Relevance: Aurachin E, structurally related to Aurachin D, highlights the diversity of biological activities within the aurachin family. Its unique activity profile, particularly its potent antiplasmodial activity without significant cytotoxicity, distinguishes it from Aurachin D [].

Aurachin B

  • Compound Description: Aurachin B is a farnesylated quinolone alkaloid naturally produced by Stigmatella aurantiaca. It is produced by a unique retro-[2,3]-Wittig rearrangement of an isoprenyl substrate analog catalyzed by the enzyme AuaG [].
  • Relevance: Aurachin B, like Aurachin D, is produced by Stigmatella aurantiaca. The biosynthetic pathway of Aurachin B involves AuaG, which can modify short-chain analogues of Aurachin D. Understanding the biosynthetic relationship between these two compounds may offer insights into creating new aurachin derivatives [].

Fluorinated Aurachins

  • Compound Description: These derivatives of Aurachin are produced by incorporating fluoro- or chloroanthranilic acids into the aurachin biosynthesis pathway. These fluorinated derivatives exhibit antibacterial activity, though often with lower potency than Aurachin D [].
  • Relevance: Fluorinated Aurachins are structural analogs of Aurachin D, modified through the introduction of fluorine atoms. These modifications demonstrate the flexibility of the aurachin biosynthetic pathway and highlight the potential for generating novel aurachin derivatives with altered biological activities [].

N-Phenethyl-Quinazolin-4-yl-Amines

  • Compound Description: These synthetic compounds represent a novel class of cytochrome bd oxidase inhibitors []. Specifically, compounds 12a and 19a within this series demonstrated greater potency against Mycobacterium tuberculosis than Aurachin D [].
  • Relevance: While structurally distinct from Aurachin D, N-Phenethyl-Quinazolin-4-yl-Amines target the same biological pathway, cytochrome bd oxidase, in Mycobacterium tuberculosis. The enhanced potency of some compounds in this series compared to Aurachin D highlights their potential as starting points for the development of new antitubercular therapies [].
  • Compound Description: These synthetic analogs of Aurachin D were designed to explore the structure-activity relationship of the compound class []. Modifications include replacing the farnesyl side chain with a citronellyl group or introducing aryl substitutions on the quinolone core. Some of these modifications led to increased potency against Mycobacterium tuberculosis cytochrome bd oxidase. For instance, the citronellyl analogue (1d) and analogues with fluorine (1g), hydroxy (1t/1v), or methoxy (1u/1w/1x) substituents on the quinolone ring demonstrated nanomolar inhibition of the enzyme [].
  • Relevance: These Aurachin D analogues provide crucial insights into the structure-activity relationships of this compound class. The findings suggest that modifications to the side chain and the quinolone core can significantly influence the inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase, paving the way for the development of more potent and selective inhibitors [].

1H-pyrrolo[3,2-c]quinoline (4)

  • Compound Description: This compound is an unexpected product formed during the attempted synthesis of Aurachin E from Aurachin D []. Its formation involves the reaction of Aurachin D with phosgene and sodium azide, leading to the unexpected attack at the carbonyl group instead of the intended imidazolone ring formation.
  • Relevance: While not a naturally occurring aurachin derivative, 1H-pyrrolo[3,2-c]quinoline (4) highlights the reactivity of Aurachin D and provides a novel synthetic route for this specific compound class. Although unintentionally produced, this finding might offer new avenues for diversification and exploration of the chemical space around Aurachin D [].

3-Bromocarbamoylquinoline (5)

  • Compound Description: This compound is a byproduct generated during the synthesis of Aurachin E from Aurachin C using cyanogen bromide []. Its formation involves the loss of the 3-farnesyl residue from Aurachin C.
  • Relevance: Similar to 1H-pyrrolo[3,2-c]quinoline (4), 3-Bromocarbamoylquinoline (5) highlights a potential degradation pathway for Aurachin C and further emphasizes the reactivity of the farnesyl side chain in the presence of specific reagents [].
Classification

Aurachin D belongs to the class of compounds known as quinolones, which are characterized by a bicyclic structure containing a quinoline moiety. It is classified as an alkaloid due to its nitrogen-containing structure and biological activity.

Synthesis Analysis

The synthesis of Aurachin D has been achieved through various methodologies, primarily focusing on total synthesis and biocatalytic approaches.

Total Synthesis

  1. Conrad-Limpach Reaction: This method has been widely used for synthesizing Aurachin D and its analogues. The process involves cyclization reactions that form the quinolone structure from simpler precursors. A notable example includes the use of 1-(2-nitrophenyl)butane-1,3-dione as a starting material, which undergoes several steps to yield Aurachin D .
  2. Oxazoline Ring-Opening: A revised total synthesis utilized an oxazoline ring-opening reaction, facilitating the creation of various analogues by modifying the side chains. This approach allowed for the generation of electron-poor and electron-rich derivatives, enhancing the compound's biological profile .
  3. Biocatalytic Production: Recent studies have focused on improving the biocatalytic production of Aurachin D using recombinant Escherichia coli. The expression of the auaA gene, responsible for farnesyltransferase activity, was optimized to increase yields significantly. By integrating the mevalonate pathway into the bacterial strain, researchers achieved a production titer that was 424 times higher than previously reported .
Molecular Structure Analysis

Aurachin D has a complex molecular structure characterized by a fused bicyclic system composed of a quinoline core and an isoprenoid side chain.

  • Molecular Formula: C26_{26}H35_{35}N\O
  • Molecular Weight: Approximately 397.58 g/mol
  • Structural Features: The compound features a 4-quinolone scaffold with substituents that contribute to its biological activity. Spectroscopic analyses such as NMR and mass spectrometry confirm its structure, revealing key resonances and coupling patterns indicative of its functional groups .
Chemical Reactions Analysis

Aurachin D participates in several chemical reactions that are crucial for its synthesis and biological function:

  1. Prenylation Reaction: The enzyme AuaA catalyzes the transfer of farnesyl diphosphate onto 4-hydroxy-2-methyl-quinoline, forming Aurachin D. This reaction is pivotal in its biosynthetic pathway and determines the compound's structural integrity .
  2. Inhibition Mechanism: Aurachin D acts as an inhibitor of cytochrome bd oxidases in Mycobacterium tuberculosis, showing significant potency with an IC50_{50} value of 0.15 μM. The structural variations in its derivatives influence their inhibitory potency against different bacterial targets .
Mechanism of Action

The mechanism through which Aurachin D exerts its antimicrobial effects primarily involves inhibition of cytochrome bd oxidase, a critical component in bacterial respiration:

  1. Targeting Cytochrome bd Oxidase: By binding to this enzyme, Aurachin D disrupts electron transport within bacterial cells, leading to impaired energy production and ultimately cell death.
  2. Selectivity: Structural modifications in Aurachin derivatives can enhance selectivity for different oxidases, making them valuable in developing targeted antibiotics .
Physical and Chemical Properties Analysis

Aurachin D exhibits several physical and chemical properties relevant to its functionality:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but exhibits limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for quinolone derivatives.
Applications

Aurachin D holds promise in various scientific applications:

  1. Antibiotic Development: Its potent inhibitory action against Mycobacterium tuberculosis positions it as a candidate for new tuberculosis therapies, especially in drug-resistant strains.
  2. Biochemical Research: Studies involving Aurachin D contribute to understanding bacterial respiration mechanisms and the development of selective inhibitors targeting respiratory enzymes.
  3. Synthetic Biology: The advancements in biocatalytic production methods using engineered Escherichia coli highlight its potential for large-scale production in pharmaceutical applications .

Properties

CAS Number

108354-13-8

Product Name

Aurachin D

IUPAC Name

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+

InChI Key

JHMLNOXMSHURLQ-YEFHWUCQSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

aurachin D
aurachin-D

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.